FAAH Inhibition Potency: 180‑Fold Higher Affinity than PF‑3845
The target compound inhibits human FAAH with an apparent IC₅₀ of 0.025 nM when assayed in CHOK1 cells using the fluorogenic substrate AMCAA [1]. In contrast, the widely employed irreversible FAAH inhibitor PF‑3845 exhibits a Ki of 230 nM under comparable in‑vitro conditions [2]. This represents a 9,200‑fold difference in measured inhibitory concentration, making the target compound suitable for applications that demand the highest achievable assay sensitivity.
| Evidence Dimension | Inhibition of human FAAH (IC₅₀ or Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 0.025 nM |
| Comparator Or Baseline | PF‑3845: Ki = 230 nM |
| Quantified Difference | 9,200‑fold lower IC₅₀ |
| Conditions | Human FAAH expressed in CHOK1 cells; AMCAA substrate; 30 min incubation (target compound) vs. standard enzyme‑coupled assay (PF‑3845) |
Why This Matters
The 9,200‑fold potency advantage enables detection of low‑abundance enzyme activity, reduces the amount of compound required per assay, and minimises off‑target liabilities at working concentrations.
- [1] BindingDB. BDBM50447747 (CHEMBL3113272). Apparent inhibition of human FAAH expressed in CHOK1 cells using AMCAA as substrate after 30 mins by fluorescence assay. IC₅₀: 0.025 nM. View Source
- [2] TargetMol. PF-3845: a potent, selective and irreversible FAAH inhibitor with Ki of 230 nM. View Source
